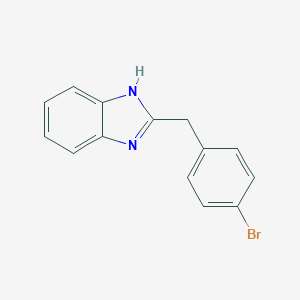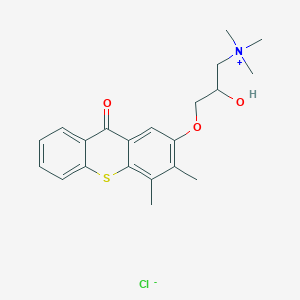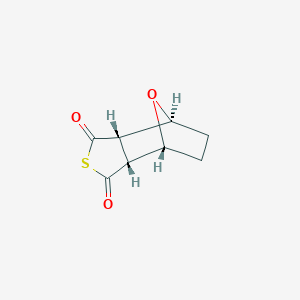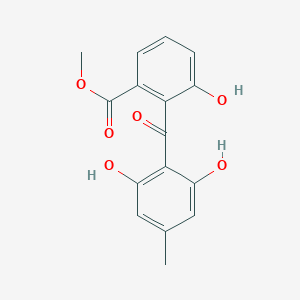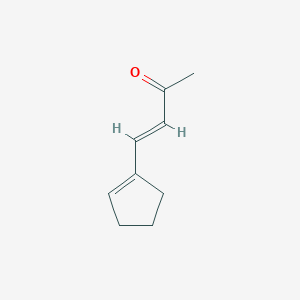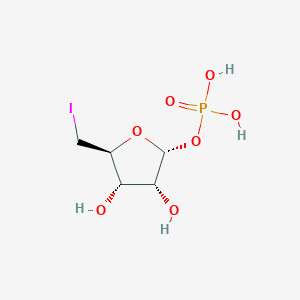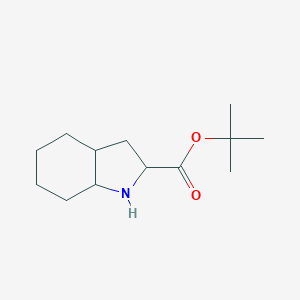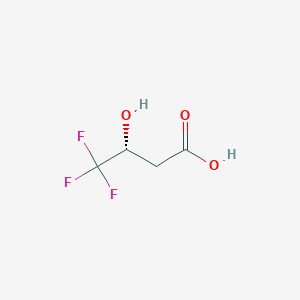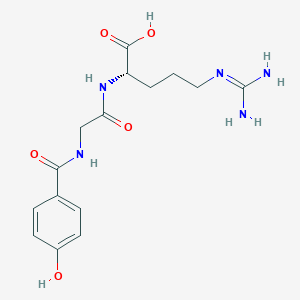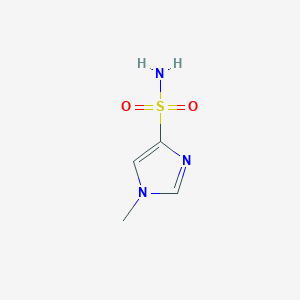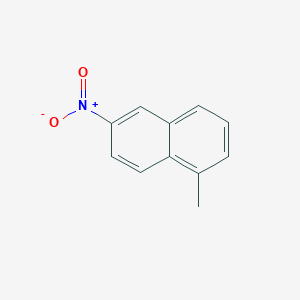![molecular formula C24H18ClN5O2 B034979 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide CAS No. 109322-06-7](/img/structure/B34979.png)
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their pharmacological properties.
Mechanism Of Action
The exact mechanism of action of 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by targeting various molecular pathways involved in inflammation, cancer, and microbial infections.
Biochemical And Physiological Effects
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial pathogens.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide in lab experiments include its potent pharmacological properties, which make it an attractive candidate for drug development. However, the limitations include its relatively complex synthesis method and the limited availability of the compound.
Future Directions
There are several future directions for research on 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide. These include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields of medicine, including cancer therapy and infectious disease treatment. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective pharmacological agents.
Synthesis Methods
The synthesis of 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide involves the reaction between 2-chloro-3-nitroquinoxaline and indole-2-carboxaldehyde to form 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetaldehyde. This intermediate is then reacted with N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide to obtain the final product.
Scientific Research Applications
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
properties
CAS RN |
109322-06-7 |
|---|---|
Product Name |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide |
Molecular Formula |
C24H18ClN5O2 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14(16-6-3-5-9-21(16)31)28-29-22(32)13-30-20-8-4-2-7-17(20)23-24(30)27-18-11-10-15(25)12-19(18)26-23/h2-12,31H,13H2,1H3,(H,29,32)/b28-14+ |
InChI Key |
FTOUOCIEHKOUIS-JQIJEIRASA-N |
Isomeric SMILES |
C/C(=C\1/C=CC=CC1=O)/NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)N=C31)C5=CC=CC=C5O |
Canonical SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
synonyms |
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(2-hydroxyphenyl )ethylidene)hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



